molecular formula C15H20N4O3 B2531313 tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate CAS No. 2059948-51-3

tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate

Cat. No.: B2531313
CAS No.: 2059948-51-3
M. Wt: 304.35
InChI Key: BWYCMBLWKFYKKS-UHFFFAOYSA-N
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Description

tert-Butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate is a synthetic compound featuring a 1,2,3-triazole core linked to a hydroxymethylphenyl group and a tert-butyl carbamate moiety. Its structure combines the rigidity of the triazole ring with the steric protection of the tert-butyl group, making it relevant in medicinal chemistry and materials science. The hydroxymethyl group enhances hydrophilicity and provides a site for further functionalization, such as conjugation or derivatization.

Properties

IUPAC Name

tert-butyl N-[[1-[3-(hydroxymethyl)phenyl]triazol-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-15(2,3)22-14(21)16-8-12-9-19(18-17-12)13-6-4-5-11(7-13)10-20/h4-7,9,20H,8,10H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYCMBLWKFYKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate (CAS No. 2059948-51-3) is a synthetic organic compound notable for its unique structural features, which include a triazole ring and a hydroxymethyl-substituted phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O3, with a molecular weight of approximately 304.35 g/mol. The presence of the triazole ring is significant as it can form hydrogen bonds and participate in various chemical reactions, making it a valuable component in drug development.

Biological Activity

Research indicates that compounds containing triazole rings often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens.
  • Anticancer Activity : Some triazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. This activity is often attributed to their ability to interfere with cellular processes such as DNA synthesis and repair.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer or metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of bacteria and fungi
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential to inhibit key metabolic enzymes

The biological activity of this compound may involve several mechanisms:

  • Hydrogen Bonding : The triazole moiety can form hydrogen bonds with target proteins or nucleic acids, influencing their function.
  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Click Chemistry Applications : The ability to undergo click chemistry reactions allows for bioconjugation applications, enhancing its utility in drug delivery systems.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of similar triazole compounds:

  • A study published in PMC examined the structure-based discovery of CFTR potentiators and inhibitors, highlighting the significance of triazole derivatives in modulating ion channel activity .
  • Another investigation focused on the synthesis and evaluation of triazole-based compounds for their anticancer properties, demonstrating promising results against various cancer cell lines .

Comparative Analysis

Comparing this compound with structurally similar compounds reveals differences in biological activity:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamateContains a triazole ringLacks hydroxymethyl substitution
Tert-butyl N-(5-methyltriazol-4-yl)carbamateMethyl substitution on triazoleVariation in biological activity
Tert-butyl N-(phenyl)carbamateSimple phenyl groupNo heterocyclic ring

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

Comparison with Similar Compounds

Key Observations:

  • Hydrophilicity: The hydroxymethyl group in the target compound likely increases solubility in polar solvents compared to the aminomethyl variant (), which may form salts under acidic conditions.
  • Triazole Regiochemistry: The 1,4-substituted 1,2,3-triazole in the target compound (vs.
  • Stability : The tert-butyl carbamate group provides steric protection against hydrolysis, a feature shared with analogs in and .

Physical and Chemical Properties (Inferred)

Property Target Compound tert-Butyl N-({1-[3-(aminomethyl)phenyl]-... () tert-Butyl N-[2-(4-methyl-5-phenyl-4H-...) ()
Melting Point Not reported Not reported Not reported
Solubility Moderate (polar solvents) High (aqueous acidic conditions) Low (nonpolar solvents)
Stability High (tert-butyl protection) Moderate (amine oxidation risk) High (stable triazole)

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